1-Chloro-3-(propane-2-sulfonyl)propane

Description

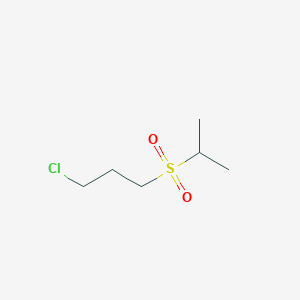

1-Chloro-3-(propane-2-sulfonyl)propane (CAS: Not explicitly provided in evidence) is a chlorinated alkane derivative featuring a propane backbone substituted with a chlorine atom at position 1 and a propane-2-sulfonyl group at position 2. The sulfonyl group (-SO₂-) imparts strong electron-withdrawing properties, enhancing polarity and influencing reactivity in substitution and elimination reactions. This compound is utilized in pharmaceutical and agrochemical synthesis as an intermediate, particularly in alkylation and sulfonylation reactions .

Properties

IUPAC Name |

1-chloro-3-propan-2-ylsulfonylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-6(2)10(8,9)5-3-4-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZXLBAMTMNQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(propane-2-sulfonyl)propane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanesulfonyl chloride with propane-2-ol under controlled conditions. The reaction typically requires a catalyst and proceeds through a substitution mechanism .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(propane-2-sulfonyl)propane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to different oxidation states of sulfur.

Addition Reactions: It can react with alkenes and alkynes in addition reactions

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles like sodium hydroxide, potassium tert-butoxide, and various amines. Reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

1-Chloro-3-(propane-2-sulfonyl)propane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(propane-2-sulfonyl)propane involves its reactivity with nucleophiles and electrophiles. The chlorine atom and sulfonyl group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

1-Chloro-3-(p-fluorophenoxy)propane

1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-yl butanoate

3-Chloro-1-propene (Allyl Chloride)

1-Chloro-3-(3-chlorophenyl)propan-2-one

1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane

- Structure : Polyether-linked chloroalkane.

- Key Differences :

- Applications : Used in polymer chemistry and surfactants .

Physicochemical and Reactivity Comparison Table

| Compound | Molecular Weight | Boiling Point (°C) | logP | Key Functional Group | Reactivity Highlights |

|---|---|---|---|---|---|

| 1-Chloro-3-(propane-2-sulfonyl)propane | ~170 (estimated) | 220–240 (est.) | ~1.8 | Sulfonyl | High polarity, SN2 reactivity |

| 1-Chloro-3-(p-fluorophenoxy)propane | ~218 | 180–200 | ~3.0 | Ether | Alkylation agent, moderate stability |

| Allyl Chloride | 76.53 | 45 | 1.45 | Alkene, Chloride | Electrophilic addition, high volatility |

| 1-Chloro-3-(3-chlorophenyl)propan-2-one | 203.07 | 90–93 (0.25 Torr) | ~2.5 | Ketone | Acidic α-hydrogen, ketone reactivity |

| 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane | 196.67 | 120–140 | ~0.5 | Polyether | Hydrolytically stable, surfactant use |

Biological Activity

1-Chloro-3-(propane-2-sulfonyl)propane, also known as a sulfonyl chloride compound, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which contributes to its reactivity and biological activity. The structure can be represented as follows:

This compound's unique structure allows it to participate in various chemical reactions, making it a candidate for further biological exploration.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Properties : Sulfonyl chlorides are known for their ability to inhibit bacterial growth. The compound can disrupt bacterial cell membranes and interfere with metabolic processes.

- Enzyme Inhibition : The electrophilic nature of the sulfonyl chloride group allows it to react with nucleophilic sites on enzymes, leading to inhibition. This mechanism is significant in the context of drug development where enzyme targets are crucial.

- Cytotoxic Effects : Studies have shown that compounds with similar structures exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Antibacterial Activity

A study conducted by Ayoob et al. (2022) evaluated the antibacterial effects of various sulfonyl chloride derivatives, including this compound. The disc diffusion method was employed to assess the compound's efficacy against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Ciprofloxacin (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

| Pseudomonas aeruginosa | 10 | 17 |

The results indicated that while the compound exhibited moderate antibacterial activity, it was less effective than the standard antibiotic ciprofloxacin .

Cytotoxicity Studies

In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The compound demonstrated a dose-dependent response in inhibiting cell proliferation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

At higher concentrations, significant cytotoxicity was observed, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.